molecular formula C26H20N4O5S2 B15031508 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15031508
M. Wt: 532.6 g/mol
InChI Key: GBRRMZMVDLZJKW-NHDPSOOVSA-N
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Description

The compound (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including a benzodioxole, furan, pyrido[1,2-a]pyrimidine, and thiazolidinone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the pyrido[1,2-a]pyrimidine core: This involves the condensation of appropriate amines with pyrimidine derivatives under acidic or basic conditions.

    Assembly of the thiazolidinone ring: This step may involve the reaction of thioamides with α-halo carbonyl compounds.

    Final coupling reactions: The various fragments are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.

    Purification techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole and furan moieties can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrido[1,2-a]pyrimidine core can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDC, DCC.

Major Products Formed

    Oxidation products: Oxidized derivatives of benzodioxole and furan.

    Reduction products: Reduced derivatives of pyrido[1,2-a]pyrimidine.

    Substitution products: Substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and furan moieties may interact with enzymes or receptors, while the pyrido[1,2-a]pyrimidine core can bind to nucleic acids or proteins. The thiazolidinone ring may participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C26H20N4O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-17-5-3-9-33-17)18(24(29)31)11-21-25(32)30(26(36)37-21)13-16-6-7-19-20(10-16)35-14-34-19/h2-11,27H,12-14H2,1H3/b21-11-

InChI Key

GBRRMZMVDLZJKW-NHDPSOOVSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6=CC=CO6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6=CC=CO6

Origin of Product

United States

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